Mif-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

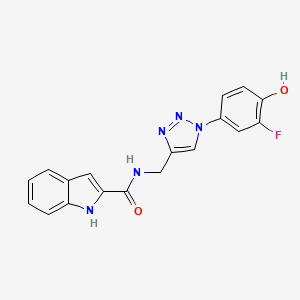

Molecular Formula |

C18H14FN5O2 |

|---|---|

Molecular Weight |

351.3 g/mol |

IUPAC Name |

N-[[1-(3-fluoro-4-hydroxyphenyl)triazol-4-yl]methyl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C18H14FN5O2/c19-14-8-13(5-6-17(14)25)24-10-12(22-23-24)9-20-18(26)16-7-11-3-1-2-4-15(11)21-16/h1-8,10,21,25H,9H2,(H,20,26) |

InChI Key |

OMRZIIIHHRUMTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CC(=C(C=C4)O)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Mif-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mif-IN-5 has emerged as a significant small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Competitive Inhibition of MIF Tautomerase Activity

This compound is a potent, reversible, and competitive inhibitor of the tautomerase activity of MIF.[1] This enzymatic activity, located within a hydrophobic pocket of the MIF trimer, is crucial for its biological functions, although the precise physiological substrate remains an area of active investigation. By binding to this active site, this compound directly competes with potential substrates and interferes with the protein's conformational changes necessary for receptor engagement and subsequent signal transduction.

Molecular Interaction and Binding Site

This compound belongs to a class of 4-substituted triazole-phenol compounds. Its binding to the tautomerase active site of MIF has been characterized through structure-activity relationship (SAR) studies. While the precise crystal structure of this compound in complex with MIF is not publicly available, molecular modeling and SAR data suggest that the triazole-phenol scaffold forms key interactions within the active site. The potency of inhibitors in this series is influenced by the nature of the substituent at the 4-position of the triazole ring, indicating its role in optimizing the fit and interactions within the binding pocket.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against MIF's tautomerase activity has been quantified in biochemical assays. The following table summarizes the key quantitative parameters.

| Parameter | Value | Reference |

| IC50 | 4.8 µM | [1] |

| Ki | 3.3 µM | [1] |

Table 1: Inhibitory Potency of this compound against MIF Tautomerase Activity

Impact on Downstream Signaling Pathways

MIF exerts its biological effects by binding to its primary cell surface receptor, CD74, and co-receptors such as CXCR2 and CXCR4. This interaction initiates a cascade of downstream signaling events that regulate inflammation, cell proliferation, and survival. By inhibiting MIF, this compound is expected to attenuate these signaling pathways.

Attenuation of MIF-Induced ERK Phosphorylation

Studies have demonstrated that a potent inhibitor from the same triazole-phenol series as this compound, designated as compound 2d, effectively attenuates MIF-induced phosphorylation of Extracellular Signal-Regulated Kinase (ERK) in A549 lung cancer cells. Given that this compound is also identified as a potent inhibitor from this series, it is highly probable that it exerts a similar effect. The ERK/MAPK pathway is a critical downstream target of MIF signaling, and its inhibition is a key indicator of the antagonist's efficacy.

While direct experimental evidence for the effect of this compound on Akt and NF-κB signaling pathways is not yet available in the public domain, it is a reasonable extrapolation that this compound would also modulate these pathways. MIF is a known activator of both the PI3K/Akt and NF-κB signaling cascades, which are crucial for cell survival and inflammatory responses. Therefore, by blocking the initial MIF-receptor interaction, this compound is anticipated to lead to a downstream reduction in the activation of Akt and the nuclear translocation and activity of NF-κB. Further research is required to definitively confirm these effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound and its effects.

MIF Tautomerase Activity Assay

This assay is fundamental to determining the inhibitory potency of compounds like this compound against MIF's enzymatic activity.

Principle: The assay measures the rate of tautomerization of a non-physiological substrate, L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP), which is catalyzed by MIF. The change in absorbance over time is monitored spectrophotometrically.

Materials:

-

Recombinant human MIF protein

-

L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO only).

-

Add a fixed concentration of recombinant human MIF to all wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (L-dopachrome methyl ester or 4-HPP) to all wells.

-

Immediately measure the change in absorbance at the appropriate wavelength (e.g., 475 nm for L-dopachrome methyl ester) over a set period (e.g., 3 minutes) using a microplate reader.

-

Calculate the initial reaction rates (V0) from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Clonogenic Assay

This assay assesses the effect of a compound on the ability of a single cell to proliferate and form a colony. It is a measure of cytotoxicity and long-term effects on cell survival.

Principle: Single cells are seeded in a culture dish and treated with the test compound. After a period of incubation, the number of colonies formed is counted to determine the surviving fraction of cells.

Materials:

-

A549 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or other test compounds

-

6-well plates or petri dishes

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture A549 cells to sub-confluency.

-

Trypsinize the cells and prepare a single-cell suspension.

-

Count the cells and seed a known number of cells (e.g., 500 cells/well) into 6-well plates.

-

Allow the cells to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the plates for a period that allows for colony formation (typically 7-14 days), changing the medium as required.

-

After the incubation period, wash the plates with PBS.

-

Fix the colonies with a suitable fixative (e.g., methanol) for 15 minutes.

-

Stain the colonies with crystal violet solution for 30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

-

Plot the surviving fraction against the drug concentration.

Western Blot for ERK Phosphorylation

This technique is used to detect and quantify the level of phosphorylated ERK (p-ERK), an indicator of ERK pathway activation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against p-ERK and total ERK.

Materials:

-

A549 cells

-

MIF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A549 cells and grow to 70-80% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with MIF for a short period (e.g., 15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Quantify the band intensities using densitometry software.

Visualizations

MIF Signaling Pathway and Inhibition by this compound

Caption: MIF signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow for evaluating the efficacy of this compound.

Logical Relationship of MIF Inhibition by this compound

Caption: Logical flow of MIF inhibition by this compound and its consequences.

References

The Precision Targeting of Mif-IN-5: A Technical Guide to Macrophage Migration Inhibitory Factor (MIF) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mif-IN-5 is a potent and competitive inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a spectrum of inflammatory diseases and cancers. This document provides a comprehensive technical overview of this compound's molecular target, the associated signaling cascades, and detailed experimental protocols for its characterization. Quantitative data for this compound and other key MIF inhibitors are presented for comparative analysis. Furthermore, this guide offers visual representations of the MIF signaling pathway and a typical experimental workflow for inhibitor assessment, rendered using Graphviz, to facilitate a deeper understanding of the underlying molecular interactions and research methodologies.

The Target: Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a highly conserved protein and a critical regulator of the innate immune system.[1] Initially identified for its ability to inhibit the random migration of macrophages, MIF is now recognized for its broad pro-inflammatory and immunomodulatory functions.[2] It is constitutively expressed and stored in a variety of cell types, including T-cells, macrophages, and anterior pituitary cells, allowing for rapid release in response to inflammatory stimuli.[2][3]

MIF exerts its biological effects through binding to its primary cell surface receptor, CD74 (the invariant chain of the MHC class II complex), and co-receptors such as CXCR2, CXCR4, and CXCR7.[4][5][6] This interaction initiates a cascade of downstream signaling events that play a pivotal role in cell proliferation, inflammation, and survival.[1][5] Given its central role in numerous pathologies, including rheumatoid arthritis, sepsis, and various cancers, MIF has emerged as a significant therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[1][7][8]

This compound is a competitive and reversible inhibitor of MIF.[9] It directly competes with the substrate for the tautomerase active site of MIF, thereby modulating its downstream effects.[10]

Quantitative Analysis of MIF Inhibitors

The following table summarizes key quantitative data for this compound and other notable MIF inhibitors, providing a basis for comparative evaluation of their potency and binding characteristics.

| Inhibitor | IC50 (µM) | Ki (µM) | Kd (µM) | Assay Type | Reference(s) |

| This compound | 4.8 | 3.3 | - | MIF Tautomerase Activity Assay | [9] |

| ISO-1 | 7 | 24 | - | MIF Tautomerase Activity Assay | [10] |

| Cisneros-3j | - | 0.034 | 0.063 | Tautomerase Assay / Fluorescence Pol. | [10] |

| Hit-1 | - | - | 0.29 | Microscale Thermophoresis (MST) | [11] |

| Compound 24 | 1.5 | - | - | MIF-CD74 Binding Assay | [12] |

Experimental Protocols

MIF Tautomerase Activity Assay

This assay spectrophotometrically measures the ability of an inhibitor to block the tautomerase activity of MIF, which catalyzes the conversion of a non-physiological substrate, L-dopachrome methyl ester, to a colorless product.

Materials:

-

Recombinant human MIF

-

L-dopachrome methyl ester

-

Sodium periodate

-

Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.2-6.6)

-

96-well microplate reader

-

Test inhibitor (e.g., this compound)

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add recombinant MIF to the assay buffer.

-

Add varying concentrations of the test inhibitor to the wells containing MIF and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Prepare the L-dopachrome substrate by oxidizing L-dopachrome methyl ester with sodium periodate immediately before use.

-

Initiate the enzymatic reaction by adding the L-dopachrome substrate to each well.

-

Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader. The rate of decrease is proportional to the MIF tautomerase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value.

MIF-CD74 Binding Assay

This assay evaluates the ability of an inhibitor to disrupt the interaction between MIF and its primary receptor, CD74.

Materials:

-

Recombinant human MIF

-

Recombinant soluble CD74 (extracellular domain)

-

High-binding 96-well plates

-

Blocking buffer (e.g., BSA or non-fat milk in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Detection antibody (e.g., anti-CD74 antibody conjugated to HRP)

-

Substrate for detection (e.g., TMB)

-

Stop solution (e.g., 1M H₂SO₄)

-

Microplate reader

-

Test inhibitor

Procedure:

-

Coat a high-binding 96-well plate with recombinant human MIF overnight at 4°C.

-

Wash the plate with wash buffer to remove unbound MIF.

-

Block the plate with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

-

Wash the plate.

-

Pre-incubate recombinant soluble CD74 with varying concentrations of the test inhibitor for 30 minutes.

-

Add the inhibitor/CD74 mixture to the MIF-coated wells and incubate for 1-2 hours at room temperature.

-

Wash the plate to remove unbound CD74 and inhibitor.

-

Add the HRP-conjugated anti-CD74 detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate.

-

Add the HRP substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percent inhibition of MIF-CD74 binding for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflow

MIF Signaling Pathways

MIF binding to its receptor complex (CD74 and co-receptors) triggers multiple downstream signaling cascades that regulate inflammation, cell proliferation, and survival. The diagram below illustrates the key pathways activated by MIF.

References

- 1. Macrophage migration inhibitory factor: Exploring physiological roles and comparing health benefits against oncogenic and autoimmune risks (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An integrated signal transduction network of macrophage migration inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 10. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a novel and high affinity MIF inhibitor via structure-based pharmacophore modelling, molecular docking, molecular dynamics simulations, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Mif-IN-5: An In-Depth Technical Guide to a Macrophage Migration Inhibitory Factor (MIF) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Macrophage Migration Inhibatory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancer, making it a compelling target for therapeutic intervention. Small molecule inhibitors of MIF have emerged as a promising class of therapeutics. This technical guide provides a comprehensive overview of a representative MIF inhibitor, Mif-IN-6, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a depiction of its role in the context of MIF signaling pathways. While specific data for a compound designated "Mif-IN-5" is not publicly available, Mif-IN-6 serves as a well-characterized analogue within the same chemical series, offering valuable insights into the properties and investigation of this class of inhibitors.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

MIF is a critical regulator of the innate immune system, playing a key role in the inflammatory cascade.[1] It is expressed by a variety of immune and non-immune cells and exerts its pro-inflammatory effects through interaction with its cell surface receptor, CD74, leading to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[1][2] Beyond its role in inflammation, MIF has been implicated in cell proliferation, angiogenesis, and tumorigenesis, making it a target of significant interest in oncology.[3]

Mif-IN-6: A Representative MIF Inhibitor

Mif-IN-6 is a potent small molecule inhibitor of MIF. It has been characterized to interfere with the biological functions of MIF, including its enzymatic activity and its ability to promote cell signaling and proliferation.

Quantitative Data

The following table summarizes the key quantitative data for Mif-IN-6.

| Parameter | Value | Description |

| IC50 | 1.4 µM | The half maximal inhibitory concentration, indicating the concentration of Mif-IN-6 required to inhibit the enzymatic (tautomerase) activity of MIF by 50%. |

| Ki | 0.96 µM | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. |

Note: Data is based on information from MedchemExpress.com for Mif-IN-6.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize MIF inhibitors like Mif-IN-6.

MIF Tautomerase Activity Assay

This assay measures the ability of an inhibitor to block the keto-enol tautomerase activity of MIF.

Principle: MIF catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester. The rate of this reaction can be monitored spectrophotometrically by the decrease in absorbance at 475 nm.

Materials:

-

Recombinant human or murine MIF

-

L-dopachrome methyl ester (substrate)

-

Mif-IN-6 or other test inhibitors

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.2)

-

96-well microplate reader

Protocol:

-

Prepare a stock solution of Mif-IN-6 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add recombinant MIF to each well to a final concentration of 50-100 nM in assay buffer.

-

Add varying concentrations of Mif-IN-6 to the wells containing MIF. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Pre-incubate the MIF and inhibitor mixture for 15-30 minutes at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate, L-dopachrome methyl ester, to each well to a final concentration of 0.5-1.0 mM.

-

Immediately begin monitoring the decrease in absorbance at 475 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for ERK Phosphorylation

This assay assesses the inhibitor's ability to block MIF-induced activation of the MAPK signaling pathway.

Principle: MIF binding to its receptor CD74 triggers the phosphorylation of downstream kinases, including ERK1/2. Western blotting with phospho-specific antibodies can detect the level of activated ERK.

Materials:

-

A549 cells (human lung carcinoma cell line) or other suitable cell line expressing CD74

-

Recombinant human MIF

-

Mif-IN-6 or other test inhibitors

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Protocol:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free media for 12-24 hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with varying concentrations of Mif-IN-6 for 1-2 hours.

-

Stimulate the cells with recombinant human MIF (e.g., 50-100 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against t-ERK and a loading control to normalize the p-ERK signal.

Cell Proliferation Assay (Clonogenic Assay)

This assay evaluates the effect of the MIF inhibitor on the long-term proliferative capacity of cancer cells.

Principle: A clonogenic assay measures the ability of a single cell to grow into a colony. Inhibition of cell proliferation will result in a reduced number and/or size of colonies.

Materials:

-

A549 cells

-

Mif-IN-6 or other test inhibitors

-

Complete cell culture medium

-

6-well plates

-

Crystal violet staining solution

Protocol:

-

Seed a low number of A549 cells (e.g., 200-500 cells per well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with varying concentrations of Mif-IN-6 in complete medium. Include a vehicle control.

-

Incubate the cells for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the percentage of colony formation inhibition for each treatment group compared to the control.

Signaling Pathways and Experimental Workflow

MIF Signaling Pathway

The following diagram illustrates the canonical MIF signaling pathway leading to cell proliferation and inflammation, and the point of intervention for a MIF inhibitor.

Caption: MIF signaling pathway and the inhibitory action of Mif-IN-6.

Experimental Workflow for MIF Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a novel MIF inhibitor.

Caption: General experimental workflow for MIF inhibitor characterization.

Conclusion

MIF inhibitors represent a promising therapeutic strategy for a variety of diseases. While the specific compound "this compound" remains uncharacterized in public literature, the data and protocols presented here for the representative inhibitor Mif-IN-6 provide a robust framework for researchers and drug development professionals. The detailed experimental methodologies and an understanding of the underlying signaling pathways are crucial for the continued development and evaluation of this important class of therapeutic agents. This guide serves as a valuable technical resource for advancing research in the field of MIF inhibition.

References

- 1. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and transient activation of the ERK MAPK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on JAB1/CSN5 and Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteolysis Targeting Chimera (PROTAC) for Macrophage Migration Inhibitory Factor (MIF) Has Anti‐Proliferative Activity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper on the Biological Activity of Macrophage Migration Inhibitory Factor (MIF) Inhibitors

A Note on the Topic: This document provides a comprehensive technical overview of the biological activity of Macrophage Migration Inhibitory Factor (MIF) inhibitors. Initial searches for a specific compound designated "Mif-IN-5" did not yield any publicly available information. Therefore, the scope of this guide has been broadened to encompass the wider class of MIF inhibitors to provide a valuable resource for researchers, scientists, and drug development professionals interested in this therapeutic area.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine with a critical role in the regulation of innate and adaptive immunity.[1][2] Initially identified as a T-cell-derived factor that inhibits the random migration of macrophages, MIF is now recognized for its broad pro-inflammatory activities and its involvement in a wide range of pathological conditions.[1][3][4] Unlike many other cytokines, MIF is constitutively expressed and stored in various cell types, including macrophages, T-lymphocytes, and epithelial cells, allowing for its rapid release in response to stimuli such as infection, stress, or hypoxia.[5][6]

MIF exerts its biological functions through several mechanisms. It can act as a cytokine, binding to the cell surface receptor CD74, which then forms a complex with co-receptors such as CD44, CXCR2, CXCR4, and CXCR7 to initiate downstream signaling cascades.[1][6][7] These pathways include the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are pivotal in regulating cell proliferation, survival, and the production of other pro-inflammatory mediators like TNF-α and IL-1β.[5][6][7] Furthermore, MIF possesses a unique, albeit debated, tautomerase enzymatic activity located within a hydrophobic pocket of the protein.[8][9] While the physiological substrate for this enzymatic activity remains elusive, this site has become a primary target for the development of small molecule inhibitors.[3][8][9]

Given its central role in promoting inflammation and cell growth, elevated levels of MIF have been implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, sepsis, inflammatory bowel disease, and various cancers.[3][4][9] This has positioned MIF as an attractive therapeutic target, leading to the development of various inhibitory molecules aimed at neutralizing its activity.[1][10]

Mechanisms of Action of MIF Inhibitors

MIF inhibitors can be broadly categorized based on their mechanism of action. The primary strategies for inhibiting MIF's biological activity include:

-

Targeting the Tautomerase Active Site: A significant number of small molecule inhibitors have been developed to bind to the hydrophobic pocket that houses MIF's tautomerase activity.[9] While the direct link between this enzymatic activity and all of MIF's cytokine functions is not fully established, compounds binding to this site can allosterically modulate the protein's conformation, thereby interfering with its interaction with the CD74 receptor.[3][4] ISO-1 is a well-characterized inhibitor of this class.[10][11]

-

Disrupting the MIF-CD74 Interaction: Another therapeutic approach is to directly block the binding of MIF to its primary receptor, CD74.[12] This can be achieved with small molecules, monoclonal antibodies, or peptide-based inhibitors that either bind to MIF at the receptor-binding interface or target CD74 itself, preventing the formation of the signaling complex.[1][12]

-

Covalent Modification: Some inhibitors act by forming a covalent bond with residues within the MIF active site, leading to irreversible inactivation of the protein.[2][5]

-

Antibody-Based Neutralization: Monoclonal antibodies that bind directly to circulating MIF can neutralize its activity by preventing it from interacting with its cellular receptors.[4][5] Similarly, antibodies targeting the CD74 receptor, such as milatuzumab, can also block MIF signaling.[4][9]

Quantitative Data on MIF Inhibitors

The following tables summarize the quantitative data for several known MIF inhibitors, primarily focusing on their activity against the MIF tautomerase enzyme and their ability to inhibit the MIF-CD74 interaction.

Table 1: Small Molecule Inhibitors Targeting MIF Tautomerase Activity

| Inhibitor | Class | Target | Assay | Potency | Reference(s) |

| ISO-1 | Isoxazoline | MIF Tautomerase | D-dopachrome Tautomerase Assay | IC50: ~7 µM | [3][13][14][15] |

| MIF Tautomerase | Ki: 24 µM | [3] | |||

| MIF-CD74 Binding | ELISA | ~40% inhibition at 10 µM | [3] | ||

| SCD-19 | Isocoumarin | MIF Tautomerase | L-dopachrome Catalysis Assay | Complete inhibition at 100 µM | [16] |

| Orita-13 | Chromen-4-one | MIF Tautomerase | Ki: 0.04 µM | [3] | |

| T-614 (Iguratimod) | MIF Tautomerase | Tautomerase Assay | IC50: 6.81 µM | [3] | |

| 4-CPPC | Pyridinedicarboxylic acid | MIF-2 Tautomerase | Enzymatic Assay | IC50: 27 µM (17-fold selective for MIF-2 over MIF) | [17] |

| NAPQI | Benzoquinone imine | MIF Tautomerase | L-dopachrome methyl ester Tautomerase Assay | - | [18] |

| MIF098 | Benzoxazol-2-one | MIF Tautomerase | IC50: 0.010 µM | [17] |

Table 2: Other MIF Inhibitors and their Mechanisms

| Inhibitor | Class | Primary Mechanism | Key Biological Effects | Reference(s) |

| Milatuzumab | Monoclonal Antibody | Targets CD74 | Blocks MIF signaling pathway | [4][9] |

| Imalumab (BaxG03) | Monoclonal Antibody | Neutralizes MIF | Inhibits MAPK/ERK1/2 activity, reduces tumor growth | [4][5] |

| CPSI-2705 / CPSI-1306 | Small Molecule | Not specified | Decreases growth and progression of bladder cancer in vivo | [3] |

| C36L1 | Peptide | Binds to CD74 | Disrupts MIF-CD74 signaling in macrophages and dendritic cells | [19] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the biological activity of MIF inhibitors.

MIF Tautomerase Activity Assay

This is a common high-throughput screening method to identify compounds that bind to the enzymatic active site of MIF.

-

Principle: The assay measures the ability of a compound to inhibit the MIF-catalyzed tautomerization of a non-physiological substrate, such as D-dopachrome or L-dopachrome methyl ester. The conversion of the substrate can be monitored spectrophotometrically.

-

Reagents and Materials:

-

Recombinant human MIF protein

-

Substrate solution (e.g., L-dopachrome methyl ester)

-

Assay buffer (e.g., Tris-buffered saline with a reducing agent like DTT)

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

-

-

Procedure (General):

-

Add recombinant MIF to the wells of a microplate containing assay buffer.

-

Add various concentrations of the test compound (inhibitor) to the wells and incubate for a defined period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Immediately monitor the change in absorbance at a specific wavelength over time.

-

Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[18]

-

MIF-CD74 Binding Assay (ELISA-based)

This assay quantifies the ability of an inhibitor to disrupt the interaction between MIF and its primary receptor, CD74.

-

Principle: An enzyme-linked immunosorbent assay (ELISA) format is used to measure the binding of MIF to the extracellular domain of CD74.

-

Reagents and Materials:

-

Recombinant human MIF protein

-

Recombinant soluble CD74 ectodomain (sCD74)

-

High-binding 96-well ELISA plates

-

Test compounds (inhibitors)

-

Primary antibody against MIF or CD74

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

-

Procedure (General):

-

Coat the wells of an ELISA plate with recombinant sCD74 and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

In a separate plate, pre-incubate a constant concentration of recombinant MIF with varying concentrations of the test inhibitor.

-

Transfer the MIF-inhibitor mixtures to the sCD74-coated plate and incubate to allow binding.

-

Wash the plate to remove unbound MIF.

-

Add a primary antibody that recognizes the bound MIF, followed by an HRP-conjugated secondary antibody.

-

Add the HRP substrate and allow the color to develop.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

A decrease in signal intensity compared to the no-inhibitor control indicates inhibition of the MIF-CD74 interaction. Calculate the IC50 value from a dose-response curve.[12][17]

-

Cell-Based Cytokine Release Assay

This functional assay assesses the ability of a MIF inhibitor to block the pro-inflammatory effects of MIF on immune cells.

-

Principle: Macrophages (e.g., RAW 264.7 cell line or primary macrophages) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of a MIF inhibitor. The amount of a key pro-inflammatory cytokine, such as TNF-α, released into the cell culture supernatant is then quantified.

-

Reagents and Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Cell culture medium and supplements

-

LPS

-

Test compounds (inhibitors)

-

TNF-α ELISA kit

-

-

Procedure (General):

-

Plate macrophages in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the MIF inhibitor for a specified time.

-

Stimulate the cells with LPS to induce cytokine production.

-

Incubate for an appropriate period (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Evaluate the dose-dependent reduction in TNF-α release caused by the inhibitor.[11][16]

-

Visualizations

MIF Signaling Pathway

Caption: Simplified MIF signaling pathway upon binding to the CD74 receptor complex.

Experimental Workflow for MIF Inhibitor Screening

Caption: General workflow for the screening and validation of MIF inhibitors.

References

- 1. What are MIF inhibitors and how do they work? [synapse.patsnap.com]

- 2. Macrophage migration inhibitory factor (MIF) tautomerase inhibitors as potential novel anti-inflammatory agents: current developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 7. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 8. Macrophage Migration Inhibitory Factor and the Discovery of Tauto...: Ingenta Connect [ingentaconnect.com]

- 9. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 10. MIF as a disease target: ISO-1 as a proof-of-concept therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ISO-1 | MIF antagonist | Probechem Biochemicals [probechem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. axonmedchem.com [axonmedchem.com]

- 16. Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Frontiers | Blockade of MIF–CD74 Signalling on Macrophages and Dendritic Cells Restores the Antitumour Immune Response Against Metastatic Melanoma [frontiersin.org]

Understanding the Impact of MIF Inhibitors on Cytokine Release: A Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "Mif-IN-5." Therefore, this technical guide will provide an in-depth overview of the effects of the broader class of Macrophage Migration Inhibitory Factor (MIF) inhibitors on cytokine release, drawing upon data from well-characterized inhibitors as illustrative examples. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to MIF and its Role in Cytokine Cascades

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical upstream role in the inflammatory cascade.[1][2] Unlike many other cytokines, MIF is constitutively expressed and stored in intracellular pools in a variety of cell types, including T-cells, macrophages, and pituitary cells, allowing for its rapid release in response to inflammatory stimuli such as bacterial endotoxins (lipopolysaccharide, LPS) or other pro-inflammatory cytokines.[1]

Once released, MIF exerts its pro-inflammatory effects by binding to its cell surface receptor complex, which primarily includes CD74 in association with co-receptors such as CXCR2 and CXCR4.[3] This binding initiates a cascade of intracellular signaling events, prominently involving the activation of the ERK1/2 MAPK, PI3K/Akt, and NF-κB pathways.[3][4] The activation of these pathways culminates in the production and release of a host of downstream pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). MIF, therefore, acts as a critical amplifier of the inflammatory response.

MIF inhibitors are a class of small molecules designed to interfere with the biological activity of MIF. By targeting MIF, these inhibitors aim to dampen the inflammatory cascade at an early and critical juncture, thereby reducing the production of downstream inflammatory mediators.

Quantitative Effects of MIF Inhibitors on Cytokine Release

The efficacy of MIF inhibitors is often quantified by their ability to reduce the secretion of key pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like LPS. The following table summarizes the reported effects of several well-characterized MIF inhibitors on cytokine release.

| MIF Inhibitor | Cell Type | Stimulant | Cytokine Measured | Observed Effect | Reference |

| ISO-1 | Murine Macrophages | LPS | TNF-α | Significant inhibition of TNF-α release. | [5] |

| ISO-1 | Rat Insulinoma Cells (RIN-m5F) | IL-1β + IFN-γ | TNF-α | Dose-dependent inhibition of TNF-α secretion. | [6] |

| 4-Iodo-6-phenylpyrimidine (4-IPP) | Peritoneal Macrophages (from tumor-bearing mice) | LPS | TNF-α | Increased TNF-α expression, suggesting a shift to a pro-inflammatory phenotype in this context. | [7] |

| 4-Iodo-6-phenylpyrimidine (4-IPP) | Peritoneal Macrophages (from tumor-bearing mice) | LPS | IL-12 | Increased IL-12 expression. | [7] |

| CPSI-1306 | Skh-1 Hairless Mice (in vivo) | UVB Exposure | General Inflammation | Decreased skin thickness and myeloperoxidase (MPO) activity, indicating reduced inflammation. | [8] |

| SCD-19 | Lewis Lung Carcinoma Cells (in vitro) | - | Cell Growth | Reduced rate of cell growth by 47%. | [9] |

Note: The seemingly contradictory effect of 4-IPP in the context of tumor-associated macrophages highlights the complexity of MIF signaling and the importance of the specific cellular and disease context.

Signaling Pathways Modulated by MIF Inhibitors

MIF inhibitors primarily exert their effects by preventing MIF from binding to its receptor complex or by inhibiting its enzymatic tautomerase activity, which is believed to be important for its full range of biological functions. The interruption of MIF signaling leads to the downregulation of key inflammatory pathways.

Caption: MIF Signaling Pathway and Point of Inhibition.

Experimental Protocols for Assessing this compound's Effect on Cytokine Release

To evaluate the efficacy of a novel MIF inhibitor such as the hypothetical "this compound," a series of standardized in vitro experiments are typically performed.

Cell Culture and Stimulation

-

Cell Lines: A common cell line for these assays is the murine macrophage-like cell line RAW 264.7. Primary human peripheral blood mononuclear cells (PBMCs) or isolated monocytes are also frequently used to provide more physiologically relevant data.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Setup: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the MIF inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO). After a pre-incubation period (typically 1-2 hours), cells are stimulated with a pro-inflammatory agent, most commonly LPS (100 ng/mL to 1 µg/mL), to induce cytokine production.

Quantification of Cytokine Release

The concentration of cytokines in the cell culture supernatants is measured at a specific time point post-stimulation (e.g., 6, 12, or 24 hours).

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard method for quantifying the concentration of a single cytokine (e.g., TNF-α or IL-6). The assay involves the use of a capture antibody, a detection antibody, and a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.

-

Multiplex Bead-Based Immunoassay (e.g., Luminex): This high-throughput method allows for the simultaneous quantification of multiple cytokines from a single small-volume sample. The assay utilizes spectrally distinct beads, each coated with a capture antibody specific for a different cytokine.

-

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is used to measure the mRNA expression levels of cytokine genes within the cells. It provides insight into whether the inhibitor affects cytokine production at the transcriptional level.

The following diagram illustrates a typical experimental workflow for evaluating a MIF inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Macrophage migration inhibitory factor (MIF): a promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophage migration inhibitory factor (MIF) inhibitor 4-IPP downregulates stemness phenotype and mesenchymal trans-differentiation after irradiation in glioblastoma multiforme | PLOS One [journals.plos.org]

- 5. ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Control of tumor-associated macrophage alternative activation by MIF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIF antagonist (CPSI-1306) protects against UVB-induced squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pleiotropic role of macrophage migration inhibitory factor in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Macrophage Migration Inhibitory Factor (MIF) Inhibition in Cancer Models

Disclaimer: No specific preclinical data or studies were found for a compound designated "Mif-IN-5" in the public domain. This technical guide therefore provides a comprehensive overview of the role of Macrophage Migration Inhibitory Factor (MIF) in cancer and the preclinical data available for representative MIF inhibitors. The experimental protocols and signaling pathways described are those commonly associated with the study of MIF and its inhibitors in oncology.

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of immune responses and inflammation.[1][2] Over the past few decades, a growing body of evidence has implicated MIF in the pathogenesis of numerous cancers.[3][4] MIF is overexpressed in a variety of solid tumors and is often associated with poor patient prognosis.[3][5] Its multifaceted role in promoting tumor growth, angiogenesis, metastasis, and immune evasion has established it as a promising therapeutic target in oncology.[4][6][7] This guide summarizes key preliminary findings on the effects of MIF inhibition in various cancer models, details common experimental methodologies, and illustrates the core signaling pathways involved.

Quantitative Data on MIF Expression and Inhibition in Cancer Models

The following tables summarize quantitative data on MIF expression in different cancer types and the in vitro efficacy of representative MIF inhibitors.

Table 1: MIF Expression in Human Cancers Compared to Normal Tissue

| Cancer Type | Fold Increase in MIF Expression (Tumor vs. Normal) | Reference |

| Endometrial Carcinoma | 3-fold | [6] |

| Non-Small Cell Lung Carcinoma | 5-fold | [6] |

| Hepatocellular Carcinoma | 10-fold | [6] |

| Colorectal Cancer | 60-fold | [6] |

| Breast Cancer | Upregulated (median IRS = 8 vs. 6) | [8] |

| Pancreatic Ductal Adenocarcinoma | Increased expression in cancer cells | [9] |

IRS: Immunoreactivity Score

Table 2: In Vitro Efficacy of MIF Inhibitors on Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| Capan-2 | Pancreatic Cancer | MIF Overexpression | Reduced sensitivity to gemcitabine (P<0.001) | [9] |

| Panc-1 | Pancreatic Cancer | MIF Overexpression | Reduced sensitivity to gemcitabine (P<0.01) | [9] |

| Capan-2 | Pancreatic Cancer | MIF Overexpression | Decreased apoptosis (caspase 3/7 activity, P<0.01) | [9] |

| MDA-MB-231 | Breast Cancer | Exogenous MIF | Enhanced invasiveness | [8] |

| MDA-MB-231 & MDA-MB-468 | Breast Cancer | MIF or CD74 blockade | Reduced tumor cell proliferation | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of MIF's role in cancer are provided below.

1. Cell Culture and Proliferation Assays

-

Cell Lines: Murine breast cancer cell lines (4T1, CT26) and human pancreatic cancer cell lines (Capan-2, Panc-1) are commonly used.[3][9]

-

Culture Conditions: Cells are typically cultured at 37°C in a 5% CO2 environment in appropriate media supplemented with fetal bovine serum.[3]

-

Proliferation Assay:

2. In Vivo Tumor Models

-

Xenograft Models: Human cancer cells (e.g., 5x10^6 Capan-2 cells) are suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flanks of immunodeficient mice (e.g., athymic nu/nu mice).[9]

-

Syngeneic Models: Murine cancer cells (e.g., 4T1 cells) are implanted into immunocompetent mice (e.g., Balb/c) to study the interaction between the tumor and the immune system.[6]

-

Tumor Growth and Metastasis Assessment: Primary tumor growth is monitored over time. At the end of the study, metastatic burden (e.g., in the lungs) is often assessed.[6]

3. Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from cells or tissues.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for MIF and housekeeping genes.

-

Relative gene expression is calculated using the Delta-Delta CT (ΔΔCt) method.[9]

-

-

Western Blotting:

-

Protein lysates are prepared from cells or tissues.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against MIF, phosphorylated proteins (e.g., pERK), or other targets, followed by secondary antibodies.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

4. Cell Migration and Invasion Assays

-

Transwell Invasion Assay:

-

Transwell inserts with Matrigel-coated filters are used.

-

Cancer cells are placed in the upper chamber.

-

Recombinant MIF or other chemoattractants are added to the lower chamber.

-

After incubation, non-invading cells are removed from the upper surface of the filter.

-

Invaded cells on the lower surface are stained and counted.[8]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways regulated by MIF in cancer and a typical experimental workflow for evaluating MIF inhibitors.

Caption: MIF binds to its receptor CD74 and co-receptors like CD44, CXCR2, and CXCR4, activating downstream pro-survival and pro-proliferative pathways such as PI3K/AKT and ERK/MAPK, while inhibiting the tumor suppressor p53.

Caption: A typical preclinical workflow for evaluating a MIF inhibitor involves in vitro characterization of its effects on cancer cell proliferation, invasion, and signaling, followed by in vivo validation in animal models to assess its impact on tumor growth and metastasis.

Conclusion

The collective evidence from preliminary studies strongly supports the role of MIF as a key driver of tumorigenesis and progression across a range of cancers. Inhibition of MIF signaling has demonstrated anti-tumor effects in various preclinical models, highlighting its potential as a valuable therapeutic strategy. While specific data for "this compound" is not available in the public domain, the general principles and methodologies outlined in this guide provide a solid foundation for the continued investigation of MIF inhibitors in oncology. Future research will likely focus on the development of more potent and specific MIF inhibitors and their evaluation in clinical trials.[4][7]

References

- 1. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 2. Macrophage migration inhibitory factor (MIF): mechanisms of action and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macrophage Migration Inhibitory Factor promotes tumor growth and metastasis by inducing Myeloid Derived Suppressor Cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. Hallmarks of Cancer Affected by the MIF Cytokine Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | MIF-Dependent Control of Tumor Immunity [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Dual role of macrophage migration inhibitory factor (MIF) in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage Migration Inhibitory Factor (MIF) Induces Epithelial to Mesenchymal Transition, Enhances Tumor Aggressiveness and Predicts Clinical Outcome in Resected Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage Migration Inhibitory Factor (MIF) is Essential for Inflammatory and Neuropathic Pain and Enhances Pain in Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transgenic over-expression of macrophage migration inhibitory factor renders mice markedly more susceptible to experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

Mif-IN-5: A Technical Guide to its Impact on Inflammatory Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the pathogenesis of numerous inflammatory and autoimmune diseases. It functions as a key regulator of the innate immune system, and its overexpression is associated with a sustained pro-inflammatory response. Mif-IN-5 is a novel, potent small-molecule inhibitor designed to target the enzymatic activity of MIF, thereby modulating its downstream inflammatory signaling. This document provides an in-depth technical overview of this compound, its mechanism of action, its quantifiable effects on key inflammatory pathways, and detailed protocols for its experimental validation.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a uniquely structured homotrimeric protein initially identified for its ability to inhibit the random migration of macrophages.[1] Subsequent research has revealed its multifaceted role as a pro-inflammatory cytokine, a pituitary hormone, and an enzyme.[2][3] MIF is constitutively expressed in a variety of cells and can be rapidly released in response to stimuli such as infection, stress, or glucocorticoids.[2][4]

Once released, MIF exerts its pro-inflammatory effects by binding to the cell surface receptor CD74, which can form complexes with co-receptors like CXCR2, CXCR4, and CXCR7 to initiate intracellular signaling cascades.[5][6][7] These pathways, including the NF-κB and MAPK/JNK pathways, are central to the inflammatory response, leading to the production of other cytokines, cell proliferation, and resistance to apoptosis.[4][7][8]

A distinct feature of MIF is its tautomerase enzymatic activity, located within a hydrophobic pocket of the protein.[9][10] While the precise physiological role of this enzymatic function is still under investigation, the active site is crucial for MIF's pro-inflammatory cytokine activities.[9][11] Small molecules that bind to this catalytic site can effectively block MIF's interaction with its receptors and inhibit its biological functions.[9][11][12] this compound was developed as a specific inhibitor targeting this tautomerase active site.

Mechanism of Action of this compound

This compound is a synthetic small molecule designed to competitively bind to the tautomerase active site of MIF. This binding event is hypothesized to induce a conformational change that interferes with the protein-protein interaction between MIF and its primary receptor, CD74. By preventing this initial binding step, this compound effectively abrogates the downstream signaling cascades responsible for MIF's pro-inflammatory effects.

Impact on Key Inflammatory Signaling Pathways

This compound demonstrates significant inhibitory effects on major inflammatory signaling pathways that are aberrantly activated in disease states.

Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. MIF is known to promote the activation of NF-κB, leading to the transcription of genes for cytokines like TNF-α and IL-6.[4][7][13] Studies show that MIF can induce NF-κB activity by counteracting inhibitors like TXNIP or through CD74-mediated signaling.[14][15] By blocking MIF, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of its target inflammatory genes.

Inhibition of the JNK/AP-1 Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) family, is activated by stress and inflammatory cytokines, including MIF.[5][6] MIF-dependent activation of JNK signaling proceeds through the CXCR4/CD74 receptor complex and involves upstream kinases PI3K and SRC.[5][6] This leads to the phosphorylation of c-Jun and the activation of the transcription factor AP-1, which upregulates inflammatory genes.[5] this compound has been shown to reduce the phosphorylation of JNK and its downstream target c-Jun in stimulated cells.

References

- 1. The distinct functions of MIF in inflammatory cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage Migration Inhibitory Factor (MIF) is Essential for Inflammatory and Neuropathic Pain and Enhances Pain in Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage migration inhibitory factor (MIF): mechanisms of action and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 5. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 8. researchgate.net [researchgate.net]

- 9. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Effect of NF-kB signaling pathway on the expression of MIF, TNF-α, IL-6 in the regulation of intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Macrophage migration inhibitory factor regulates mitochondrial dynamics and cell growth of human cancer cell lines through CD74–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Macrophage migration inhibitory factor interacts with thioredoxin-interacting protein and induces NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enzymatic Inhibition Profile of Mif-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic inhibition profile of Mif-IN-5, a potent and reversible competitive inhibitor of Macrophage Migration Inhibitory Factor (MIF). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways and experimental workflows.

Quantitative Inhibition Data

This compound has been identified as a competitive inhibitor of MIF's enzymatic activity. The following table summarizes its key inhibitory constants:

| Inhibitor | Target | Assay Type | IC50 (μM) | Ki (μM) | Notes |

| This compound | MIF | Tautomerase Activity | 4.8 | 3.3 | Reversible, competitive inhibitor.[1] |

Experimental Protocols

The characterization of a MIF inhibitor like this compound typically involves a series of enzymatic and cell-based assays. Below are detailed methodologies for these key experiments.

MIF Tautomerase Activity Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of MIF.

Principle: MIF catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester. The rate of this reaction can be monitored spectrophotometrically by the decrease in absorbance at 475 nm. Inhibitors of MIF's tautomerase activity will reduce the rate of this conversion.

Materials:

-

Recombinant human MIF protein

-

L-dopachrome methyl ester (substrate)

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 6.2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a fixed concentration of recombinant MIF to the assay buffer.

-

Add varying concentrations of this compound to the wells containing MIF and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to each well.

-

Immediately begin monitoring the decrease in absorbance at 475 nm at regular intervals (e.g., every 10-30 seconds) for a set duration (e.g., 3-5 minutes).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the cytotoxic effects of the inhibitor on cells.

Principle: Metabolically active cells reduce tetrazolium salts (like MTT or MTS) to colored formazan products. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.

Materials:

-

A relevant cell line (e.g., macrophages, cancer cells)

-

Complete cell culture medium

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Phosphorylated ERK (p-ERK)

This assay determines the effect of the inhibitor on the MIF signaling pathway by measuring the phosphorylation of a key downstream effector, ERK.

Principle: MIF binding to its receptor CD74 activates the MAPK/ERK signaling cascade, leading to the phosphorylation of ERK. An inhibitor of MIF should block this phosphorylation. Western blotting uses specific antibodies to detect the levels of total ERK and phosphorylated ERK (p-ERK).

Materials:

-

Cell line responsive to MIF

-

Recombinant human MIF

-

This compound

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells and starve them of serum for several hours to reduce basal signaling.

-

Pre-treat the cells with different concentrations of this compound for a specified time.

-

Stimulate the cells with recombinant human MIF for a short period (e.g., 15-30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against p-ERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, visualize the MIF signaling pathway and a typical experimental workflow for characterizing a MIF inhibitor.

Caption: MIF Signaling Pathway and the inhibitory action of this compound.

References

An In-depth Technical Guide to the Discovery and Structure-Activity Relationship of Macrophage Migration Inhibitory Factor (MIF) Inhibitors

A Note on the Topic: While this guide focuses on the discovery and structure-activity relationship (SAR) of Macrophage Migration Inhibitory Factor (MIF) inhibitors, public domain information and scientific literature do not contain specific details regarding a compound designated "Mif-IN-5." Therefore, this document will provide a comprehensive overview of the principles and methodologies used in the discovery and characterization of small-molecule MIF inhibitors, using publicly documented compounds as examples.

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the regulation of inflammatory responses and immune cell proliferation.[1] Its involvement in various diseases, including cancer and autoimmune disorders, has made it an attractive target for therapeutic intervention.[2][3] This guide delves into the discovery, structure-activity relationships, and experimental evaluation of small-molecule inhibitors targeting MIF.

The MIF-CD74 Signaling Axis: A Key Therapeutic Target

MIF exerts its biological functions primarily through its interaction with the cell surface receptor CD74.[4] This binding event initiates a cascade of downstream signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[5] The disruption of the MIF-CD74 interaction is a primary strategy in the development of MIF-targeted therapies.[1]

Below is a diagram illustrating the MIF-CD74 signaling pathway.

Caption: The MIF-CD74 signaling cascade.

Discovery of MIF Inhibitors: A Virtual Screening Approach

Virtual screening has emerged as a powerful tool for the identification of novel MIF inhibitors.[1] This computational method involves docking large libraries of small molecules into the three-dimensional structure of the MIF protein to predict their binding affinity and potential inhibitory activity.

The general workflow for discovering MIF inhibitors via virtual screening is outlined below.

Caption: Virtual screening workflow for MIF inhibitor discovery.[1]

Structure-Activity Relationship (SAR) of MIF Inhibitors

Following the identification of initial hits, SAR studies are conducted to understand the relationship between the chemical structure of the inhibitors and their biological activity. This involves synthesizing and testing a series of analogues to identify key structural features required for potent inhibition.

Table 1: Inhibitory Activities of Novel MIF-CD74 Antagonists [1]

| Compound ID | MIF-CD74 Binding IC50 (µM) | MIF Tautomerase Activity IC50 (µM) |

| 1 | 2.3 ± 0.5 | 0.5 ± 0.1 |

| 2 | 3.4 ± 0.6 | 1.2 ± 0.2 |

| 3 | 4.5 ± 0.8 | > 50 |

| 4 | 4.8 ± 0.9 | 25 ± 5 |

| 5 | 7.2 ± 1.2 | 15 ± 3 |

| 6 | 8.1 ± 1.5 | > 50 |

| 7 | 10.5 ± 2.1 | 8.5 ± 1.7 |

| 8 | 12.3 ± 2.5 | > 50 |

| 9 | 15.6 ± 3.1 | 35 ± 7 |

| 10 | 22.4 ± 4.5 | > 50 |

| 11 | 28.9 ± 5.8 | 45 ± 9 |

Data are presented as mean ± standard deviation.

The data in Table 1 highlight that some compounds are potent inhibitors of both MIF-CD74 binding and MIF's intrinsic tautomerase activity, while others show selectivity for one over the other. This suggests that different chemical scaffolds can be optimized for distinct inhibitory mechanisms.[1]

Experimental Protocols

4.1. MIF-CD74 Binding Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the binding of MIF to its receptor, CD74.

-

Materials: Recombinant human MIF, recombinant human CD74, 96-well ELISA plates, wash buffer (PBS with 0.05% Tween-20), blocking buffer (PBS with 1% BSA), detection antibody (e.g., anti-MIF antibody conjugated to HRP), substrate solution (e.g., TMB), and stop solution (e.g., 2N H₂SO₄).

-

Protocol:

-

Coat a 96-well plate with recombinant human CD74 overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times.

-

Pre-incubate a fixed concentration of recombinant human MIF with varying concentrations of the test compound for 30 minutes.

-

Add the MIF/compound mixture to the CD74-coated plate and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the HRP-conjugated anti-MIF antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add the TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[6]

-

4.2. MIF Tautomerase Activity Assay

This assay measures the enzymatic activity of MIF, which catalyzes the tautomerization of non-physiological substrates like D-dopachrome.

-

Materials: Recombinant human MIF, D-dopachrome methyl ester, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and a spectrophotometer.

-

Protocol:

-

Prepare a solution of D-dopachrome methyl ester in the assay buffer.

-

In a cuvette, mix the assay buffer, recombinant MIF, and varying concentrations of the test compound.

-

Initiate the reaction by adding the D-dopachrome methyl ester solution.

-

Monitor the decrease in absorbance at 475 nm over time, which corresponds to the tautomerization of D-dopachrome.

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition of the initial velocity against the log of the compound concentration.[7][8]

-

Conclusion

The discovery and development of small-molecule inhibitors of MIF represent a promising therapeutic strategy for a range of inflammatory diseases and cancers. Through a combination of computational methods like virtual screening and rigorous experimental validation, novel chemical scaffolds with potent inhibitory activity against the MIF-CD74 axis and MIF's tautomerase function have been identified. The continued exploration of the structure-activity relationships of these inhibitors will be crucial for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of macrophage migration inhibitory factor (MIF) as an emerging class of therapeutics for immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. INV-88 Macrophage Migration Inhibitory Factor (MIF) Inhibitor — Innovimmune Biotherapeutics [innovimmune.com]

- 4. Macrophage migration inhibitory factor (MIF): a promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a novel and high affinity MIF inhibitor via structure-based pharmacophore modelling, molecular docking, molecular dynamics simulations, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Kinetic Analyses of Macrophage Migration Inhibitory Factor (MIF) Active Site Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transgenic over-expression of macrophage migration inhibitory factor renders mice markedly more susceptible to experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Functions of Macrophage Migration Inhibitory Factor (MIF)